4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-2-21-15-9-7-14(8-10-15)19-17-20-16(11-22-17)12-3-5-13(18)6-4-12/h3-11H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXSLJCEEJYGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions: The bromophenyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions. For example, 4-bromophenyl and 4-ethoxyphenyl groups can be attached to the thiazole ring using appropriate halogenated precursors and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New compounds with different substituents replacing the bromine atom.
Scientific Research Applications
4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents enhance antimicrobial activity but may reduce solubility .
- Electron-Donating Groups (EDGs) : Methoxy and ethoxy groups improve anticancer activity by increasing lipophilicity and tubulin-binding affinity .
- Biphenyl Extensions : Compounds like N-[4-(4'-fluorobiphenyl)-1,3-thiazol-2-yl]pyridin-2-amine show enhanced antiproliferative activity due to extended π-systems .
Antimicrobial Activity
- The 4-(4-bromophenyl)-thiazol-2-amine core exhibits broad-spectrum activity against Staphylococcus aureus and Escherichia coli .
- Nitro and Fluoro Analogs: N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine demonstrated superior anthelmintic and antibacterial potency compared to methoxy derivatives .
Anticancer Activity
- Tubulin Inhibitors : N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) inhibited tubulin polymerization (IC$_{50}$ = 1.2 µM) and arrested the G2/M phase in cancer cells .
- ADME Profile : Bromophenyl derivatives showed favorable pharmacokinetic properties, with moderate LogP values (2.5–3.8) and high gastrointestinal absorption .
Anti-Inflammatory Activity
Structure-Activity Relationship (SAR)
Position of Substituents : Methoxy/ethoxy groups at the para-position of the aryl amine enhance tubulin binding, while meta-substitution reduces activity .
Halogen Effects : Bromine at the 4-position of the thiazole ring improves antimicrobial potency but may increase cytotoxicity .
Hybrid Structures : Biphenyl-thiazole hybrids (e.g., 4'-fluorobiphenyl derivatives) balance lipophilicity and target affinity, improving antiproliferative activity .
Biological Activity
The compound 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C23H22BrN5O2S2
- Molecular Weight : 544.49 g/mol
- SMILES Notation : CCOc1ccc(cc1)-c1nnc(SCC(=O)Nc2nc(cs2)-c2ccc(Br)cc2)n1CC
Synthesis
The synthesis of 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine involves several steps, including the reaction of appropriate phenyl derivatives with thiazole intermediates. The synthetic pathway typically follows a multi-step process that can be optimized for yield and purity.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various thiazole derivatives, including 4-(4-bromophenyl)-thiazol-2-amine derivatives. The compounds were tested against a range of microbial strains using a turbidimetric method. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting that modifications in the thiazole structure could enhance efficacy against resistant strains .
Anticancer Activity
The anticancer potential of 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine was assessed using the MCF7 breast cancer cell line via the Sulforhodamine B (SRB) assay. The compound exhibited notable cytotoxic effects with IC50 values suggesting effectiveness in inhibiting cancer cell proliferation. The structure-activity relationship analysis indicated that the presence of both bromine and ethoxy groups significantly contributes to its antiproliferative activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups such as bromine enhances biological activity.
- Phenyl Substituents : Variations in the phenyl ring, such as ethoxy or methoxy substitutions, affect the potency and selectivity against different cancer cell lines .
Case Study 1: Antimicrobial Efficacy
In a recent study published in BMC Chemistry, a series of thiazole derivatives were synthesized and tested for their antimicrobial properties. Among these, compounds bearing the 4-bromophenyl group demonstrated superior activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds for developing new antibiotics .
Case Study 2: Anticancer Activity in MCF7 Cells
Another study focused on the anticancer properties of thiazole derivatives against MCF7 cells. The results showed that compounds similar to 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine exhibited IC50 values ranging from 1.7 to 38 nM across various cancer cell lines, indicating strong antiproliferative effects. Notably, some derivatives were found to be significantly more potent than established chemotherapeutic agents like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
